7,8-Dihydroxy-7,8-dihydrovitamin D2 (XIa) is a dihydroxy-dihydrovitamin D2 derivative synthesized by oxidizing vitamin D2 with neutral or weakly alkaline permanganate. [] It is distinct from 5,6-dihydroxy-5,6-dihydrovitamin D2, another dihydroxy derivative of vitamin D2, in terms of physical and chemical properties. [] This compound serves as an important intermediate in understanding the oxidation pathways of vitamin D2 and its structural analogs. []
The primary source of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is 7-dehydrocholesterol, which is naturally converted to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B radiation. This process occurs in the skin and involves several intermediates, including previtamin D3. The synthesis of the dihydroxy derivative can be achieved through chemical modifications of vitamin D3 or its precursors in laboratory settings .
7,8-Dihydroxy-7,8-dihydrovitamin D3 belongs to the class of secosteroids. It is structurally related to other forms of vitamin D but has distinct properties due to its specific hydroxylation pattern. The compound can be classified as a vitamin D analog, which may exhibit modified biological activities compared to its parent compound.
The synthesis of 7,8-Dihydroxy-7,8-dihydrovitamin D3 typically involves several key steps:
The synthetic pathway may include multiple reaction conditions such as temperature control, reaction time optimization, and pH adjustments to ensure high yield and purity of the final product .
The molecular formula of 7,8-Dihydroxy-7,8-dihydrovitamin D3 can be represented as C27H44O3. The compound features a steroidal backbone typical of vitamin D derivatives with hydroxyl groups at the 7 and 8 positions.
7,8-Dihydroxy-7,8-dihydrovitamin D3 participates in various chemical reactions typical for alcohols and steroids:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) that promote desired transformations while minimizing side reactions .
The mechanism by which 7,8-Dihydroxy-7,8-dihydrovitamin D3 exerts its biological effects primarily involves binding to the human vitamin D receptor (VDR). Upon binding:
Research indicates that modifications at the 7 and 8 positions may enhance or alter binding affinity compared to standard vitamin D3 .
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
7,8-Dihydroxy-7,8-dihydrovitamin D3 has several potential applications in scientific research:
This compound serves as a valuable tool for understanding the broader implications of vitamin D derivatives in health and disease contexts .
7,8-Dihydroxy-7,8-dihydrovitamin D₃ (7,8-(OH)₂D₃) is generated through sequential hydroxylation of vitamin D₃ (cholecalciferol). The initial step involves microsomal cytochrome P450 enzymes (e.g., CYP2R1) converting vitamin D₃ to 25-hydroxyvitamin D₃ (25(OH)D₃) in the liver. This metabolite is transported to extrahepatic tissues bound to vitamin D-binding protein (DBP), where it undergoes secondary hydroxylation. The 7,8-dihydroxylation reaction requires molecular oxygen and NADPH as a cofactor, typical of monooxygenase reactions. Experimental studies confirm that this dihydroxylated derivative accumulates in tissues with high CYP27A1/CYP3A4 expression, such as the intestine and keratinocytes, though its formation rate is significantly slower than that of 25-hydroxylation [1] [6].
Table 1: Key Hydroxylation Steps in Vitamin D₃ Metabolism
Enzyme | Reaction | Primary Product | Tissue Localization |
---|---|---|---|
CYP2R1 | 25-Hydroxylation | 25(OH)D₃ | Liver (microsomes) |
CYP27A1 | 25-Hydroxylation | 25(OH)D₃ | Liver (mitochondria) |
CYP3A4 | 7,8-Hydroxylation | 7,8-(OH)₂D₃ | Intestine, skin |
CYP27B1 | 1α-Hydroxylation | 1,25(OH)₂D₃ | Kidney, extrarenal |
CYP3A4 is the primary enzyme responsible for 7,8-dihydroxylation due to its broad substrate flexibility and catalytic versatility. This microsomal enzyme hydroxylates the B-ring of 25(OH)D₃ at carbons 7 and 8, forming a cis-diol structure. Crystal structures reveal that CYP3A4’s spacious active site accommodates the secosteroid backbone of vitamin D₃, with hydrophobic residues (e.g., Phe-213 and Ile-238) positioning the substrate for C7/C8 attack. Mutagenesis studies show that replacing Phe-304 with alanine reduces catalytic efficiency by >80%, confirming its role in substrate stabilization. Unlike mitochondrial vitamin D hydroxylases (e.g., CYP27B1), CYP3A4 does not require ferredoxin/ferredoxin reductase but relies solely on NADPH-P450 reductase for electron transfer [2] [6] [9].
CYP3A4 exhibits distinct kinetic behavior toward vitamin D metabolites:
Table 2: Kinetic Parameters of Vitamin D₃ Hydroxylation by Cytochrome P450 Enzymes
Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol P450) | Specificity Constant (Vₘₐₓ/Kₘ) |
---|---|---|---|---|
CYP3A4 | Vitamin D₃ | 45 ± 6 | 8.2 ± 0.9 | 0.18 ± 0.03 |
CYP3A4 | 25(OH)D₃ | 18 ± 3 | 11.5 ± 1.2 | 0.64 ± 0.11 |
CYP2R1 | Vitamin D₃ | 2.1 ± 0.4 | 15.3 ± 1.5 | 7.29 ± 1.25 |
CYP27B1 | 25(OH)D₃ | 0.4 ± 0.1 | 6.8 ± 0.7 | 17.0 ± 3.8 |
7,8-(OH)₂D₃ differs structurally and functionally from classical dihydroxy metabolites:
Table 3: Functional Comparison of Dihydroxyvitamin D₃ Metabolites
Metabolite | Primary Enzyme | VDR Affinity | Biological Role | Catabolic Pathway |
---|---|---|---|---|
1,25(OH)₂D₃ | CYP27B1 | Kd = 0.1 nM | Genomic signaling, calcium homeostasis | CYP24A1-mediated C24-oxidation |
24,25(OH)₂D₃ | CYP24A1 | Kd > 1 μM | Bone mineralization, fracture healing | C23-hydroxylation → calcitroic acid |
7,8-(OH)₂D₃ | CYP3A4 | Kd > 1 μM | Putative autocrine modulation | UGT-mediated glucuronidation |
3-epi-25(OH)D₃ | 3-Epimerase | Not applicable | Uncertain diagnostic significance | CYP24A1 hydroxylation |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0